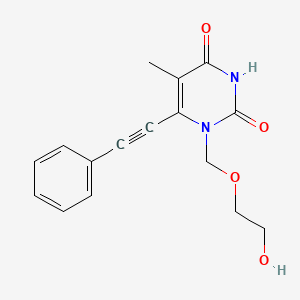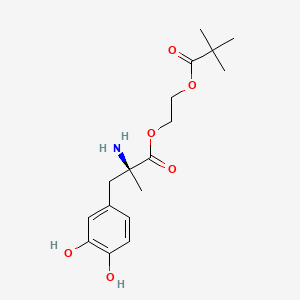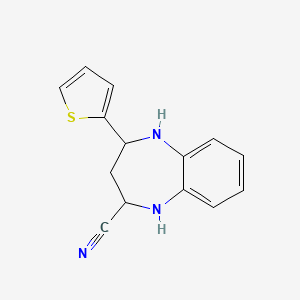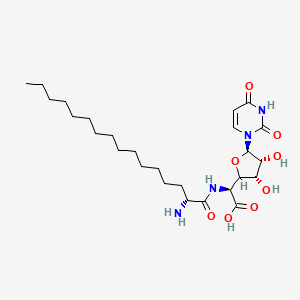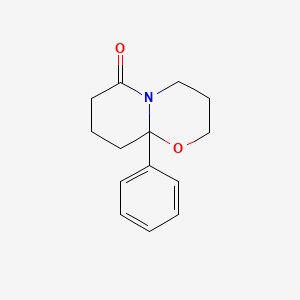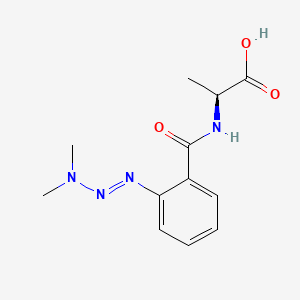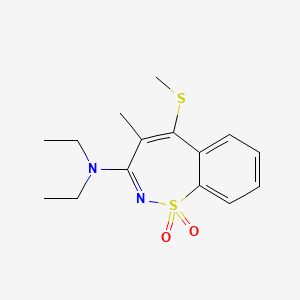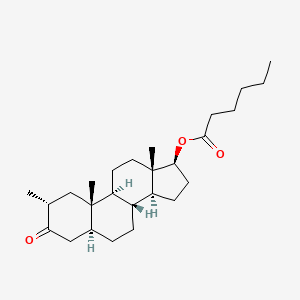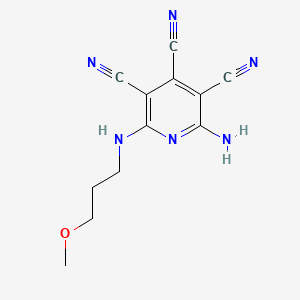
5,5-Bis(((2-thienylmethyl)thio)methyl)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDTT , is a complex organic compound Its chemical structure comprises an imidazolidinedione core with two thienylmethylthio substituents
Méthodes De Préparation
Synthetic Routes:: BDTT can be synthesized through various routes. One common method involves the reaction of 2,4-thiazolidinedione with thienylmethylthiol in the presence of suitable catalysts. The reaction proceeds via nucleophilic substitution, resulting in the formation of BDTT.
Reaction Conditions::- Reactants: 2,4-thiazolidinedione, thienylmethylthiol
- Catalysts: Acidic or basic conditions
- Solvents: Organic solvents (e.g., dichloromethane, tetrahydrofuran)
- Temperature: Room temperature or slightly elevated
- Isolation: Purification by column chromatography or recrystallization
Industrial Production:: BDTT is not widely produced industrially due to its specialized applications. research efforts continue to optimize its synthesis for scalability.
Analyse Des Réactions Chimiques
BDTT undergoes several types of reactions:
Oxidation: BDTT can be oxidized to form sulfoxides or sulfones, enhancing its electronic properties.
Reduction: Reduction of BDTT yields the corresponding thiol or thioether derivatives.
Substitution: BDTT can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common reagents and conditions:
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Substitution: Nucleophiles (e.g., amines, thiols)
Major products:
- Oxidation: BDTT sulfoxide or sulfone derivatives
- Reduction: BDTT thiol or thioether derivatives
- Substitution: Various functionalized BDTT compounds
Applications De Recherche Scientifique
BDTT finds applications in:
Organic Electronics: BDTT-based polymers exhibit excellent charge transport properties, making them suitable for organic field-effect transistors (OFETs) and solar cells.
Photocatalysis: BDTT derivatives can serve as photocatalysts for hydrogen evolution from water under visible light.
Medicinal Chemistry: Research explores BDTT derivatives as potential drug candidates due to their unique structure and reactivity.
Mécanisme D'action
BDTT’s mechanism of action varies based on its application:
- In OFETs, it acts as a charge carrier, facilitating electron transport.
- In photocatalysis, BDTT absorbs photons, generating charge carriers that drive hydrogen evolution.
- In medicinal applications, BDTT interacts with biological targets, modulating cellular processes.
Comparaison Avec Des Composés Similaires
BDTT stands out due to its thienylmethylthio substituents, which enhance its electronic properties. Similar compounds include:
Propriétés
Numéro CAS |
142979-91-7 |
|---|---|
Formule moléculaire |
C15H16N2O2S4 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
5,5-bis(thiophen-2-ylmethylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H16N2O2S4/c18-13-15(17-14(19)16-13,9-20-7-11-3-1-5-22-11)10-21-8-12-4-2-6-23-12/h1-6H,7-10H2,(H2,16,17,18,19) |
Clé InChI |
DAFKXHCLLOCJAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




